

Comparative Analysis of Long-Chain Aliphatic Diols via ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: 1,15-Pentadecanediol

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A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of **1,15-Pentadecanediol** and its alternatives, 1,12-Dodecanediol and 1,16-Hexadecanediol.

This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **1,15-Pentadecanediol**, a long-chain aliphatic diol, with two common alternatives: 1,12-Dodecanediol and 1,16-Hexadecanediol. Understanding the distinct spectral features of these molecules is crucial for their identification, characterization, and quality control in various research and development applications, including their use as linkers, excipients, or building blocks in drug delivery systems and materials science.

^1H NMR Spectral Data Comparison

The ^1H NMR spectra of these long-chain diols are characterized by a few key signals. The protons of the methylene groups adjacent to the hydroxyl functions ($\alpha\text{-CH}_2$) typically appear as a triplet around 3.6 ppm due to coupling with the neighboring methylene protons. The protons of the methylene groups beta to the hydroxyls ($\beta\text{-CH}_2$) resonate at approximately 1.5-1.6 ppm. The bulk of the methylene protons in the long aliphatic chain overlap to form a broad multiplet, often appearing as a broad singlet, in the region of 1.2-1.4 ppm. The hydroxyl protons (OH) present a variable chemical shift and may appear as a broad singlet, the position of which is dependent on concentration, solvent, and temperature.

Compound	α -CH ₂ (ppm)	β -CH ₂ (ppm)	-(CH ₂) _n - (ppm)	OH (ppm)
1,15-Pentadecanediol	~3.6 (t)	~1.5 (quint)	~1.2-1.4 (m)	Variable (s, br)
1,12-Dodecanediol	3.63 (t)	1.54 (m)	1.28 (m)	Variable (s, br)[1] [2]
1,16-Hexadecanediol	~3.6 (t)	~1.5 (quint)	~1.2-1.4 (m)	Variable (s, br)

Note: The data for **1,15-Pentadecanediol** and 1,16-Hexadecanediol are based on typical values for long-chain diols, as specific, publicly available high-resolution data is limited. The data for 1,12-Dodecanediol is sourced from ChemicalBook.[1][2] Multiplicity is denoted as (s) for singlet, (t) for triplet, (quint) for quintet, (m) for multiplet, and (br) for broad.

¹³C NMR Spectral Data Comparison

In the ¹³C NMR spectra, the carbon atoms attached to the hydroxyl groups (C-1 and C-15, C-12, or C-16) are the most deshielded and appear around 63 ppm. The adjacent carbons (C-2 and C-14, C-11, or C-15) resonate at approximately 32-33 ppm. The remaining methylene carbons in the chain produce a series of closely spaced signals in the 25-30 ppm region. Due to the symmetry of these molecules, the number of unique carbon signals is half the total number of carbon atoms plus one (for the central carbon in odd-chained diols).

Compound	C-1 (ppm)	C-2 (ppm)	C-3 (ppm)	-(CH ₂) _n - (ppm)
1,15-Pentadecanediol	~63	~33	~26	~29-30
1,12-Dodecanediol	63.04	32.81	25.76	29.56, 29.44[1]
1,16-Hexadecanediol	~63	~33	~26	~29-30

Note: The data for **1,15-Pentadecanediol** and 1,16-Hexadecanediol are based on predicted values and comparison with similar structures. The data for 1,12-Dodecanediol is sourced from

ChemicalBook.[1]

Experimental Protocols

A general procedure for acquiring high-quality ^1H and ^{13}C NMR spectra of long-chain aliphatic diols is outlined below.

Sample Preparation:

- Weigh approximately 10-20 mg of the diol sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Chloroform-d (CDCl_3) is a common choice for these compounds.
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher for better resolution.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
- Relaxation Delay: 2-5 seconds.

- Spectral Width: 0-150 ppm.
- Temperature: 298 K.

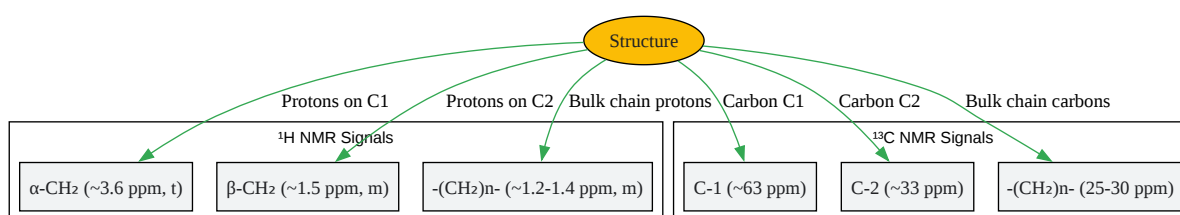
Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum.

Visualizing Molecular Structure and NMR Signals

The following diagrams illustrate the molecular structures and the expected NMR signal correlations.

Caption: Molecular structure of **1,15-Pentadecanediol**.



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Caption: Relationship between molecular structure and NMR signals.

In conclusion, ^1H and ^{13}C NMR spectroscopy are powerful tools for the unambiguous identification and comparative analysis of long-chain diols. The subtle differences in the

chemical shifts of the terminal methylene groups and the overall pattern of the aliphatic chain signals can be used to distinguish between diols of varying chain lengths. The provided data and protocols serve as a valuable resource for researchers working with these important chemical entities.

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References

- 1. 1,12-Dodecanediol (5675-51-4) ^{13}C NMR [m.chemicalbook.com]
- 2. 1,12-Dodecanediol (5675-51-4) ^1H NMR [m.chemicalbook.com]
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